2-(Benzyloxy)ethanamine hydrochloride

Description

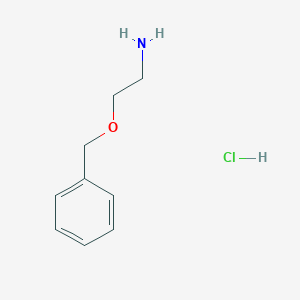

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylmethoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQMWBUNDONXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383411 | |

| Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-75-3 | |

| Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(Benzyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)ethanamine hydrochloride is a primary amine that features a benzyl ether functional group. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical properties of 2-(Benzyloxy)ethanamine hydrochloride, outlines standard experimental protocols for their determination, and presents a logical workflow for its chemical characterization.

Core Physical Properties

The physical characteristics of 2-(Benzyloxy)ethanamine hydrochloride are pivotal for its use in synthetic chemistry and drug design. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.

Data Presentation

The quantitative physical and chemical data for 2-(Benzyloxy)ethanamine hydrochloride are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 2-(Benzyloxy)ethanamine hydrochloride | [1] |

| CAS Number | 10578-75-3 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [2][3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 142 °C | [2][3] |

| Boiling Point | 240.6 °C at 760 mmHg | [3] |

| Solubility | Quantitative data for the hydrochloride salt in common laboratory solvents is not readily available in the cited sources. The free base, 2-(Benzyloxy)ethanamine, is soluble in many organic solvents such as ethanol, toluene, and dichloromethane.[4] It is also soluble in DMSO.[5] | |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.01 (t, J=5.20 Hz, 2H), 3.63 (t, J=5.60 Hz, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H) | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical constants of a solid compound like 2-(Benzyloxy)ethanamine hydrochloride.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline 2-(Benzyloxy)ethanamine hydrochloride is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.[1]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2-(Benzyloxy)ethanamine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as reported in the literature) in an NMR tube.[3][8] A common solvent choice for many organic compounds is deuterated chloroform (CDCl₃).[8]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H-NMR spectrum is acquired using a standard pulse sequence. Key acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to ensure a good signal-to-noise ratio.[8]

-

Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[9] The integration of the signals provides the relative ratio of the different types of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.[10]

Visualization of Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound such as 2-(Benzyloxy)ethanamine hydrochloride.

Caption: Workflow for Synthesis and Characterization.

References

- 1. pennwest.edu [pennwest.edu]

- 2. byjus.com [byjus.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride: Structure, Analysis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)ethanamine hydrochloride, a versatile amine building block. This document details its chemical structure, analytical characterization, synthesis, and the biological significance of its derivatives, particularly in the fields of antiviral and neurological research.

Chemical Structure and Properties

2-(Benzyloxy)ethanamine hydrochloride is the hydrochloride salt of 2-(Benzyloxy)ethanamine. The presence of the benzyl group provides a key structural motif for further chemical modifications, making it a valuable starting material in medicinal chemistry.

| Property | Value |

| IUPAC Name | 2-(phenylmethoxy)ethan-1-aminium chloride |

| Synonyms | 2-Aminoethyl benzyl ether hydrochloride |

| CAS Number | 10578-75-3 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 142-144 °C |

Chemical Structure:

Chemical structure of 2-(Benzyloxy)ethanamine hydrochloride.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of 2-(Benzyloxy)ethanamine hydrochloride. The spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, and ethylamine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.01 | broad singlet | 3H | -NH₃⁺ |

| ~7.36-7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.54 | singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

| ~3.63 | triplet | 2H | -O-CH₂-CH₂-NH₃⁺ |

| ~3.01 | triplet | 2H | -O-CH₂-CH₂-NH₃⁺ |

Note: Data obtained in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~138 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~72 | Benzylic carbon (-O-CH₂-Ph) |

| ~68 | -O-CH₂-CH₂-NH₃⁺ |

| ~39 | -O-CH₂-CH₂-NH₃⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-(Benzyloxy)ethanamine hydrochloride is expected to show characteristic absorption bands for the amine salt, ether, and aromatic functionalities. Note: The following peak assignments are based on the free base, with expected variations for the hydrochloride salt noted.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3000 (broad) | N-H stretch | Primary amine salt (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| 1100-1000 | C-O stretch | Ether |

For the hydrochloride salt, the N-H stretching vibration of the primary amine is replaced by the broad absorption of the ammonium salt (-NH₃⁺) in the 3300-3000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-(Benzyloxy)ethanamine (the free base), the following major fragments are observed under electron ionization (EI).

| m/z | Fragment |

| 151 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

Synthesis and Experimental Protocols

Synthesis of 2-(Benzyloxy)ethanamine Hydrochloride

A common method for the synthesis of 2-(Benzyloxy)ethanamine hydrochloride involves the reaction of 2-(benzyloxy)-1-ethanamine with hydrochloric acid.

Synthetic workflow for 2-(Benzyloxy)ethanamine hydrochloride.

Experimental Protocol: To a solution of 2-(benzyloxy)ethanamine (1.0 eq) in diethyl ether, a solution of 4N hydrochloric acid in diethyl ether (1.2 eq) is added dropwise with stirring at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(Benzyloxy)ethanamine hydrochloride as an off-white solid.[1]

Analytical Methods

NMR Spectroscopy: A sample of 2-(Benzyloxy)ethanamine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization source (e.g., electrospray ionization for the hydrochloride salt or electron ionization for the free base). The sample is introduced directly or via a chromatographic system.

Applications in Drug Development

2-(Benzyloxy)ethanamine serves as a crucial building block for the synthesis of various biologically active molecules.

Anti-HIV Agents

Derivatives of 2-(Benzyloxy)ethanamine have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.

Mechanism of non-nucleoside reverse transcriptase inhibitors.

The binding of the NNRTI induces a conformational change in the enzyme that distorts the active site, thereby preventing the binding of natural deoxynucleoside triphosphate (dNTP) substrates and halting DNA synthesis.

Benzazepine Derivatives

2-(Benzyloxy)ethanamine is a precursor for the synthesis of 2-benzazepine derivatives. Benzazepines are a class of compounds with a wide range of pharmacological activities, including effects on the central nervous system. Some benzazepine derivatives act as ligands for dopamine and serotonin receptors, making them of interest for the treatment of neurological and psychiatric disorders.[2][3][4]

Signaling pathway of benzazepine derivatives via G-protein coupled receptors.

The interaction of benzazepine derivatives with G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades, leading to various physiological effects. This makes them attractive candidates for the development of new therapeutics.

Conclusion

2-(Benzyloxy)ethanamine hydrochloride is a valuable and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its straightforward analysis by standard spectroscopic techniques and its utility as a precursor to potent biological agents underscore its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this compound and its derivatives.

References

- 1. echemi.com [echemi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient preparation of N-alkyl-2-benzazepine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)ethanamine hydrochloride (CAS Number: 10578-75-3), a versatile building block with applications in synthetic chemistry and drug discovery. This document consolidates key physicochemical data, spectroscopic information, synthesis protocols, and explores its potential in the development of novel therapeutics.

Physicochemical Properties

2-(Benzyloxy)ethanamine hydrochloride is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 10578-75-3 | |

| Molecular Formula | C₉H₁₄ClNO | |

| Molecular Weight | 187.67 g/mol | |

| Melting Point | 142-147 °C | |

| Boiling Point | 240.6 °C at 760 mmHg (of free base) | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >97% | |

| Storage | Room temperature, in a dry area |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 2-(Benzyloxy)ethanamine hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.01 | bs | 3H | -NH₃⁺ | |

| 7.35-7.36 | m | 5H | Aromatic protons (C₆H₅) | |

| 4.54 | s | 2H | -O-CH₂-Ph | |

| 3.63 | t, J = 5.60 Hz | 2H | -CH₂-O- | |

| 3.01 | t, J = 5.20 Hz | 2H | -CH₂-NH₃⁺ | |

| Solvent: DMSO-d₆, Instrument: 400 MHz |

Infrared (IR) Spectroscopy

**2.3. Mass Spectrometry (

2-(Benzyloxy)ethanamine hydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of 2-(Benzyloxy)ethanamine Hydrochloride

This guide provides a focused examination of the molecular weight of 2-(Benzyloxy)ethanamine hydrochloride, a key parameter for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Weight

2-(Benzyloxy)ethanamine hydrochloride is the hydrochloride salt of 2-(Benzyloxy)ethanamine. The addition of hydrogen chloride (HCl) to the parent amine results in the formation of the salt, which has distinct physical and chemical properties, including a different molecular weight.

Quantitative Data

The fundamental quantitative data for 2-(Benzyloxy)ethanamine hydrochloride and its parent compound are summarized below.

| Property | 2-(Benzyloxy)ethanamine Hydrochloride | 2-(Benzyloxy)ethanamine (Free Base) |

| CAS Number | 10578-75-3 | 38336-04-8 |

| Chemical Formula | C₉H₁₄ClNO[1][2] | C₉H₁₃NO[3][4][5] |

| Molecular Weight | 187.67 g/mol [1], approximately 187.66656 g/mol [2] | 151.21 g/mol [4][5] |

| Synonyms | 2-Aminoethyl benzyl ether hydrochloride, [2-(benzyloxy)ethyl]amine hydrochloride | 2-(Phenylmethoxy)ethanamine |

Methodological Considerations for Molecular Weight Determination

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula. The formula is typically determined through a combination of elemental analysis and mass spectrometry.

Experimental Protocols

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary technique used to determine the accurate mass of a molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion. For 2-(Benzyloxy)ethanamine hydrochloride, the parent amine would be observed as a protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Interpretation: The instrument provides a precise m/z value, which is used to deduce the elemental composition and confirm the molecular formula. The molecular weight is then calculated from this formula using the isotopic masses of the constituent atoms.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The empirical formula derived from these percentages can be used in conjunction with mass spectrometry data to confirm the molecular formula.

Logical Relationship of the Compound

The relationship between the free base and its hydrochloride salt is a simple acid-base reaction. This logical flow is critical for understanding the properties of the hydrochloride salt form, which is often preferred in pharmaceutical applications for its increased stability and solubility.

Caption: Formation of the hydrochloride salt.

Note: The complex requirements for signaling pathways and other detailed visualizations are not applicable to the specific topic of a compound's molecular weight, which is a fundamental, singular chemical property. The information and diagrams provided are tailored to be relevant to the core subject matter.

References

- 1. echemi.com [echemi.com]

- 2. 2-(Benzyloxy)ethanamine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 38336-04-8|2-(Benzyloxy)-1-ethanamine|BLD Pharm [bldpharm.com]

- 4. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(benzyloxy)ethanamine hydrochloride, a valuable building block in pharmaceutical and materials science research. This document details two primary, reliable synthetic routes starting from the commercially available 2-(benzyloxy)ethanol. Each pathway is presented with detailed experimental protocols, quantitative data, and process diagrams to ensure reproducibility and aid in methodological comparison.

Executive Summary

The synthesis of 2-(benzyloxy)ethanamine hydrochloride can be efficiently achieved from 2-(benzyloxy)ethanol through two principal pathways:

-

Mitsunobu Reaction followed by Gabriel Synthesis: This route involves the conversion of the starting alcohol to an N-substituted phthalimide, which is subsequently cleaved to yield the primary amine.

-

Azide Formation and Reduction: This pathway proceeds by converting the alcohol to an organic azide, which is then reduced to the target amine.

Both methods offer viable routes to the desired product, with the final step in each pathway being the formation of the hydrochloride salt. The choice of pathway may depend on factors such as reagent availability, safety considerations, and desired scale of production.

Pathway 1: Mitsunobu Reaction and Gabriel Synthesis

This pathway is a two-step process that begins with the activation of 2-(benzyloxy)ethanol under Mitsunobu conditions to form N-(2-(benzyloxy)ethyl)phthalimide. The subsequent cleavage of the phthalimide group with hydrazine affords the free amine, 2-(benzyloxy)ethanamine.

Step 1: Synthesis of N-(2-(benzyloxy)ethyl)phthalimide via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of functional groups, in this case, a phthalimide, with inversion of configuration (though not relevant for this achiral substrate).[1][2][3]

Experimental Protocol:

To a solution of 2-(benzyloxy)ethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) is added phthalimide (1.2 equivalents) and triphenylphosphine (1.2 equivalents). The mixture is stirred at 0°C under an inert atmosphere (e.g., argon or nitrogen). Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[4]

Step 2: Synthesis of 2-(Benzyloxy)ethanamine via Hydrazinolysis

The phthalimide protecting group is removed by treatment with hydrazine hydrate in a process known as the Ing-Manske procedure.[5][6]

Experimental Protocol:

N-(2-(benzyloxy)ethyl)phthalimide (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.2-1.5 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.[6] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is then concentrated. The crude amine is taken up in an organic solvent (e.g., dichloromethane) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove any remaining phthalhydrazide, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(benzyloxy)ethanamine.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-(Benzyloxy)ethanol, Phthalimide | Triphenylphosphine, DIAD/DEAD | THF | 0 to RT | 12-16 | 80-90 |

| 2 | N-(2-(Benzyloxy)ethyl)phthalimide | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |

Logical Workflow for Pathway 1

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility of 2-(Benzyloxy)ethanamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)ethanamine hydrochloride in organic solvents. Aimed at professionals in research and drug development, this document synthesizes theoretical principles with practical experimental protocols to facilitate a thorough understanding and application of this critical physicochemical property.

Introduction to 2-(Benzyloxy)ethanamine Hydrochloride and its Solubility

2-(Benzyloxy)ethanamine hydrochloride is a primary amine salt with a molecular structure that dictates its solubility behavior. The presence of a polar ammonium chloride group and a non-polar benzyl ether moiety results in a nuanced solubility profile across different organic solvents. As a hydrochloride salt, it is generally more soluble in polar solvents and less soluble in non-polar organic solvents compared to its free base counterpart, 2-(Benzyloxy)ethanamine.[1][2] The free base is known to be soluble in organic solvents such as ethanol, toluene, and dichloromethane.[3]

The solubility of amine salts is a critical parameter in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[4] Understanding and accurately determining the solubility of 2-(Benzyloxy)ethanamine hydrochloride in relevant organic solvents is therefore essential for process optimization and ensuring product quality.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The solubility of 2-(Benzyloxy)ethanamine hydrochloride in a given organic solvent is determined by the interplay of several factors:

-

Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are generally better at solvating the charged ammonium group and the ether oxygen through hydrogen bonding and dipole-dipole interactions.

-

Dielectric Constant of the Solvent: Solvents with higher dielectric constants are more effective at shielding the electrostatic interactions between the ions of the salt, thereby promoting dissolution.

-

Temperature: The solubility of most solids, including amine hydrochlorides, increases with temperature. However, the extent of this increase can vary significantly depending on the solvent.

-

Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating the amine hydrochloride.

Qualitative Solubility Profile of 2-(Benzyloxy)ethanamine Hydrochloride

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | Polar protic solvents capable of hydrogen bonding with the ammonium and ether functionalities. |

| Chlorinated Solvents | Dichloromethane | Sparingly Soluble to Insoluble | Lower polarity compared to alcohols, less effective at solvating the ionic salt. The free base is soluble, but the salt form has significantly reduced solubility.[3] |

| Aromatic Hydrocarbons | Toluene | Insoluble | Non-polar solvent, unable to effectively solvate the polar ammonium chloride group. |

| Esters | Ethyl Acetate | Sparingly Soluble to Insoluble | Moderately polar, but lacks the strong hydrogen bonding capability of alcohols. |

| Ethers | Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the ionic salt. A synthesis procedure for the hydrochloride salt involves its precipitation from diethyl ether.[5] |

| Polar Aprotic Solvents | DMSO, DMF | Likely Soluble | High polarity and ability to solvate cations effectively. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following section details established protocols that can be adapted for 2-(Benzyloxy)ethanamine hydrochloride.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Benzyloxy)ethanamine hydrochloride to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Use a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE).

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of 2-(Benzyloxy)ethanamine hydrochloride in the diluted solution using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Methods for Quantification

UV-Vis spectroscopy can be a rapid and straightforward method for determining the concentration of a UV-active compound like 2-(Benzyloxy)ethanamine hydrochloride.[10][11][12]

Protocol:

-

Determine λmax: Scan a dilute solution of 2-(Benzyloxy)ethanamine hydrochloride in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

HPLC is a highly sensitive and specific method for determining solubility, particularly in complex matrices or for compounds with low UV absorbance.[13][14][15]

Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) for the separation and quantification of 2-(Benzyloxy)ethanamine hydrochloride. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted saturated solution into the HPLC system.

-

Determine the concentration of the sample from the calibration curve based on its peak area.

-

Calculate the original solubility, accounting for the dilution factor.

-

Logical Relationships in Solubility Determination

The selection of an appropriate experimental method and analytical technique is crucial for obtaining accurate solubility data. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

This technical guide has provided a foundational understanding of the solubility of 2-(Benzyloxy)ethanamine hydrochloride in organic solvents. While quantitative data remains sparse in the literature, the theoretical principles and detailed experimental protocols outlined herein equip researchers, scientists, and drug development professionals with the necessary tools to accurately determine and apply this critical physicochemical property in their work. The provided workflows and decision-making diagrams serve as practical aids in navigating the experimental design and execution for reliable solubility assessment.

References

- 1. quora.com [quora.com]

- 2. Free base - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaguru.co [pharmaguru.co]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

Technical Guide: Purity and Assay of 2-(Benzyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay methods for 2-(Benzyloxy)ethanamine hydrochloride (CAS No. 10578-75-3). This compound is a valuable building block in organic synthesis and drug discovery. Ensuring its purity and accurately determining its potency are critical for reliable and reproducible research and development.

Compound Profile

| Property | Value |

| Chemical Name | 2-(Benzyloxy)ethanamine hydrochloride |

| Synonyms | 2-Aminoethyl benzyl ether hydrochloride, 2-(Phenylmethoxy)ethanamine hydrochloride |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 142°C |

Purity and Impurity Profile

Commercial grades of 2-(Benzyloxy)ethanamine hydrochloride typically exhibit a purity of 97% or higher. High-purity grades for specialized applications can exceed 99%.

Table 1: Summary of Quantitative Purity Data

| Purity Specification | Analytical Method(s) | Typical Range | Reference |

| Purity | Gas Chromatography (GC) | >98.0% | |

| Assay | Non-aqueous Titration | >98.0% | |

| Purity | Not specified | 97% | [1][2] |

| Purity | Not specified | 99% | [3] |

Potential Impurities:

While specific impurity profiles are often proprietary, potential impurities can be inferred from the likely synthetic route (Williamson ether synthesis followed by amine formation and salt formation). These may include:

-

Starting Materials: Benzyl chloride, 2-aminoethanol.

-

By-products: Dibenzyl ether, N-benzylated by-products.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethers, alcohols).

Analytical Methods and Experimental Protocols

Accurate determination of purity and assay requires robust analytical methods. The most common techniques are Gas Chromatography (GC) for purity and separation of volatile impurities, and non-aqueous titration for the assay of the amine hydrochloride salt. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis.

Gas Chromatography (GC) for Purity Assessment

GC is employed to separate and quantify the main component from volatile impurities. The analysis is typically performed on the free base form of the compound.

Experimental Protocol: Gas Chromatography

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of 2-(Benzyloxy)ethanamine hydrochloride into a vial.

-

Add 1 mL of a suitable organic solvent (e.g., methanol, dichloromethane).

-

Add a small amount of a base (e.g., 1N NaOH) to neutralize the hydrochloride and liberate the free amine.

-

Vortex to dissolve.

-

Optionally, an internal standard can be added for more precise quantification.

-

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl methylpolysiloxane), is suitable for separating benzyl alcohol and related compounds.[4]

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 300°C.[4]

-

Carrier Gas: Nitrogen or Helium.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/minute to 180°C, hold for 2 minutes.

-

Ramp: 30°C/minute to 280°C, hold for 9 minutes.[4]

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Non-Aqueous Titration for Assay

This method determines the amount of the amine hydrochloride salt by titrating the basic amine functionality with a strong acid in a non-aqueous solvent.

Experimental Protocol: Non-Aqueous Titration

-

Reagents:

-

Titrant: 0.1 M Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet, or potentiometric endpoint detection.

-

-

Procedure:

-

Accurately weigh approximately 150 mg of 2-(Benzyloxy)ethanamine hydrochloride.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

If using an indicator, add 2-3 drops of crystal violet solution.

-

Titrate with 0.1 M perchloric acid until the endpoint is reached. The color change for crystal violet is typically from violet to blue-green.

-

For potentiometric titration, monitor the potential change to determine the equivalence point.

-

-

Calculation:

-

The assay is calculated based on the volume of titrant consumed, its molarity, and the molecular weight of the analyte.

-

¹H-NMR for Structural Confirmation and Purity

¹H-NMR provides detailed structural information and can be used to confirm the identity of the compound and assess its purity against a known standard.

¹H-NMR Data (400 MHz, DMSO-d₆): [1][5]

-

δ 8.01 (bs, 3H): Protons of the amine hydrochloride (-NH₃⁺).

-

δ 7.35-7.36 (m, 5H): Protons of the phenyl group.

-

δ 4.54 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 3.63 (t, J = 5.60 Hz, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-CH₂-).

-

δ 3.01 (t, J = 5.20 Hz, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺).

Visualized Workflows

The following diagrams illustrate the logical flow of the quality control process and the analytical workflows.

Caption: Quality Control Workflow for 2-(Benzyloxy)ethanamine HCl.

Caption: Workflow for GC Purity and Titration Assay.

This guide provides a foundational understanding of the purity and assay of 2-(Benzyloxy)ethanamine hydrochloride. For cGMP applications or use in human drug products, method validation and adherence to relevant pharmacopeial standards are required.

References

- 1. 2-(BENZYLOXY)-1-ETHANAMINE HYDROCHLORIDE | 10578-75-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Benzyloxy)-1-ethanamine hydrochloride, CasNo.10578-75-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

storage and stability of 2-(Benzyloxy)ethanamine hydrochloride

An In-depth Technical Guide to the Storage and Stability of 2-(Benzyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and potential stability profile of 2-(Benzyloxy)ethanamine hydrochloride. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The stability of a chemical compound is a critical factor that can influence experimental outcomes and the shelf-life of pharmaceutical products.

Chemical and Physical Properties

2-(Benzyloxy)ethanamine hydrochloride is a salt, which generally confers greater stability and improved handling properties compared to the free base. Key identifiers for this compound are:

-

CAS Number: 10578-75-3

-

Molecular Formula: C₉H₁₄ClNO

-

Molecular Weight: 187.67 g/mol

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and ensure the long-term viability of 2-(Benzyloxy)ethanamine hydrochloride. Based on information from safety data sheets (SDS) for the hydrochloride salt and its corresponding free base, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for 2-(Benzyloxy)ethanamine Hydrochloride and Related Compounds

| Parameter | Recommendation | Rationale and Source |

| Temperature | Store in a cool, dry place. Specific recommendations for the free base suggest <15°C, with long-term storage at -20°C or even -80°C. | To minimize thermal degradation. Sourced from various supplier safety data sheets. |

| Light | Store in a dark place, protected from light. | The benzyloxy group may be susceptible to photolytic cleavage. This is a general precaution for light-sensitive compounds. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. Amine compounds can be susceptible to oxidation. |

| Moisture | Keep in a dry environment. The compound is a hydrochloride salt and may be hygroscopic. | To prevent hydrolysis and degradation facilitated by moisture. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To avoid chemical reactions that could degrade the compound. |

Potential Stability Profile and Degradation Pathways

Potential Degradation Pathways:

-

Oxidative Degradation: The primary amine functionality can be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This could lead to the formation of various oxidation products. The benzylic carbon is also a potential site for oxidation.

-

Hydrolysis: The ether linkage is generally stable but can undergo cleavage under strong acidic conditions and elevated temperatures.

-

Photodegradation: Compounds containing a benzyl group can be sensitive to light. UV radiation could potentially lead to the cleavage of the benzyl-oxygen bond.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. As a salt, it is expected to have a higher melting and decomposition point than its free base.

Below is a diagram illustrating the potential degradation pathways for 2-(Benzyloxy)ethanamine hydrochloride.

commercial suppliers of 2-(Benzyloxy)ethanamine hydrochloride

An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Benzyloxy)ethanamine hydrochloride (CAS No. 10578-75-3), a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document outlines commercial suppliers, key technical data, experimental protocols, and its role in synthetic pathways.

Commercial Availability and Supplier Specifications

2-(Benzyloxy)ethanamine hydrochloride is readily available from a range of commercial chemical suppliers. The purity and available quantities vary, allowing researchers to select a grade appropriate for their specific application, from early-stage research to larger-scale synthesis. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific (Fisher Scientific) | ≥90% | 1 g | Available as part of their Maybridge collection.[1] |

| CymitQuimica | 97% | 250 mg, 1 g, 5 g, 25 g | Solid form.[2][3] |

| CP Lab Safety | min 97% | 10 g | Listed as a Protein Degrader Building Block.[4] |

| Manchester Organics | - | - | Listed as a supplier.[3] |

| Santa Cruz Biotechnology, Inc. | - | - | Listed as a supplier.[3] |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | 1 g, 5 g | The free base is available as a liquid.[5][6] |

| Next Peptide | - | - | Listed as a supplier.[1] |

| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | Up to metric ton scale | Focus on peptide synthesis and drug R&D.[7] |

Note: Pricing and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information. This chemical is intended for professional research and commercial use only.[4][8]

Physicochemical Properties

-

Synonyms: 2-Benzyloxyethylamine Hydrochloride, 2-(Phenylmethoxy)ethanamine hydrochloride, Aminoethylbenzyl ether hydrochloride[1][2][3]

Experimental Protocols

Synthesis of 2-(Benzyloxy)ethanamine Hydrochloride

This protocol details the final step in the synthesis of the hydrochloride salt from its free base form, a common procedure in organic synthesis to improve the stability and handling of amine compounds.

Reaction:

-

Starting Material: 2-(Benzyloxy)ethanamine (the free base)

-

Reagent: 4N Hydrochloric Acid (HCl) in diethyl ether or dioxane

-

Solvent: Diethyl ether

-

Dissolve the starting material, 2-(Benzyloxy)ethanamine (1.0 equivalent), in diethyl ether.

-

To the stirred solution, slowly add a solution of 4N HCl in diethyl ether (approximately 1.2 to 2.0 equivalents).

-

Stir the resulting mixture at room temperature. The reaction can be monitored for completion, often overnight, as the hydrochloride salt precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a non-polar solvent, such as hexane or fresh diethyl ether, to remove any unreacted starting material or impurities.

-

Dry the final product, 2-(Benzyloxy)ethanamine hydrochloride, under a vacuum to yield an off-white solid.

Characterization: The product can be characterized by ¹H-NMR spectroscopy. Expected peaks for the product in DMSO-d₆ are: δ 3.01 (t, 2H), 3.63 (t, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H).[6][9]

Synthetic Applications and Pathways

2-(Benzyloxy)ethanamine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. The benzyl group acts as a protecting group for the alcohol functionality, while the primary amine is available for various coupling reactions.

General Synthetic Workflow

The primary amine of 2-(Benzyloxy)ethanamine can be used in various reactions, such as amide bond formation. The benzyloxy group can be deprotected at a later stage if a free hydroxyl group is required. This workflow is fundamental in the synthesis of diverse target molecules, including those with potential biological activity.

Caption: General workflow for the utilization of 2-(Benzyloxy)ethanamine in synthesis.

Application in Bioactive Molecule Synthesis

This compound is noted for its use in synthesizing amphiphiles with potential therapeutic applications. For instance, it has been used to synthesize single and double-chain fluorocarbon and hydrocarbon galactosyl amphiphiles which have demonstrated anti-HIV-1 activities.[6] The amine group allows for the attachment of the benzyloxyethyl moiety to a larger molecular scaffold.

Caption: Logical pathway for synthesizing anti-HIV-1 amphiphiles.

Safety and Handling

2-(Benzyloxy)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The free base is corrosive and can cause severe skin burns and eye damage.[10] The hydrochloride salt is harmful if swallowed and is an irritant.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.

-

Storage: Store in a well-ventilated place, locked up.[2] The free base is noted to be air-sensitive.[9]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.

References

- 1. 10578-75-3 | 2-(Benzyloxy)ethanamine hydrochloride | Next Peptide [nextpeptide.com]

- 2. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 3. 2-(Benzyloxy)-1-ethanamine, HCl | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(BENZYLOXY)-1-ETHANAMINE HYDROCHLORIDE | 10578-75-3 [chemicalbook.com]

- 7. 2-(Benzyloxy)-1-ethanamine hydrochloride, CasNo.10578-75-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

- 10. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)ethanamine hydrochloride is a versatile bifunctional reagent increasingly utilized in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a benzyl-protected hydroxyl group, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of bioactive compounds, including its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) and as a component of synthetic glycolipids with potential therapeutic applications.

Physicochemical Properties and Data

| Property | Value |

| CAS Number | 10578-75-3 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Application 1: Linker in Proteolysis Targeting Chimeras (PROTACs)

The benzyloxy group in 2-(benzyloxy)ethanamine hydrochloride offers a unique combination of properties for PROTAC linker design. It imparts a degree of conformational rigidity, which can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially enhancing degradation potency. Furthermore, its lipophilic nature can improve cell permeability, a common challenge in PROTAC development.

A notable example is the potent and cooperative PROTAC degrader, ACBI1 , which targets the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2]

Biological Activity of ACBI1

| Target | DC₅₀ (MV-4-11 cells) | IC₅₀ (MV-4-11 cells) |

| SMARCA2 | 6 nM[1][3][4][5] | 28 nM[3] |

| SMARCA4 | 11 nM[1][3][4][5] | - |

| PBRM1 | 32 nM[1][3][4][5] | - |

Experimental Protocol: Generalized Synthesis of a PROTAC Containing a 2-(Benzyloxy)ethyl Linker

This protocol is a generalized representation of the steps involved in synthesizing a PROTAC like ACBI1, where 2-(benzyloxy)ethanamine hydrochloride can be incorporated as part of the linker.

Step 1: N-Acylation of 2-(Benzyloxy)ethanamine with a Linker Precursor

-

To a solution of 2-(benzyloxy)ethanamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a linker precursor bearing a carboxylic acid and a protected functional group for later conjugation to the E3 ligase ligand (e.g., a Boc-protected amine) (1.1 eq).

-

Add a peptide coupling reagent such as HATU (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Conjugation to the Target Protein Ligand

-

Deprotect the terminal functional group on the linker-amine conjugate from Step 1. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in DCM.

-

Couple the deprotected intermediate with the target protein ligand, which has been functionalized with a carboxylic acid, using standard peptide coupling conditions as described in Step 1.

-

Purify the resulting intermediate by chromatography.

Step 3: Final Assembly with the E3 Ligase Ligand

-

The benzyl ether in the linker can be deprotected via hydrogenolysis (e.g., using H₂ and Pd/C) to reveal a hydroxyl group.

-

This hydroxyl group can then be functionalized, for example, by conversion to an alkyl halide or mesylate, to allow for coupling with the E3 ligase ligand (e.g., a VHL ligand).

-

Alternatively, the initial linker precursor can be designed to already contain the necessary functionality for direct coupling to the E3 ligase ligand after deprotection.

-

The final coupling reaction is performed, followed by purification, typically by preparative HPLC, to yield the final PROTAC.

Visualization of the PROTAC Synthesis Workflow

Caption: Generalized workflow for the synthesis of a PROTAC.

Application 2: Synthesis of Amphiphilic Galactosylceramide Analogues

2-(Benzyloxy)ethanamine hydrochloride can serve as a key building block in the synthesis of amphiphilic analogues of galactosylceramide, which have been investigated for their anti-HIV activity.[6] The primary amine allows for the attachment of hydrophobic lipid chains via amide bond formation, while the protected hydroxyl group can be deprotected to reveal a site for glycosylation or further modification.

Experimental Protocol: N-Acylation with a Fatty Acid Chloride

This protocol describes the synthesis of a key intermediate for galactosyl amphiphiles, involving the acylation of 2-(benzyloxy)ethanamine with a long-chain fatty acid chloride.

Materials:

-

2-(Benzyloxy)ethanamine hydrochloride

-

Palmitoyl chloride (or other long-chain fatty acid chloride)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-(benzyloxy)ethanamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2 eq) to the suspension and stir until the solution becomes clear.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of palmitoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude N-(2-(benzyloxy)ethyl)hexadecanamide.

-

Purify the product by recrystallization or flash column chromatography.

Visualization of Amphiphile Synthesis Logic

Caption: Logical flow for synthesizing galactosyl amphiphiles.

Conclusion

2-(Benzyloxy)ethanamine hydrochloride is a valuable and versatile reagent in organic synthesis with significant applications in the development of novel therapeutics. Its utility as a linker component in PROTACs and in the synthesis of bioactive amphiphiles highlights its importance for researchers in medicinal chemistry and drug discovery. The protocols provided herein offer a foundation for the practical application of this reagent in the laboratory.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)ethanamine hydrochloride (also known as 2-benzyloxyethylamine hydrochloride) is a versatile primary amine building block frequently employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a protected hydroxyl group in the form of a benzyl ether, and a primary amine, making it a valuable synthon for introducing a flexible, oxygen-containing sidechain into target molecules. The hydrochloride salt form offers improved stability and handling properties compared to the free base. This document provides detailed application notes and experimental protocols for the utilization of 2-(Benzyloxy)ethanamine hydrochloride in common synthetic transformations.

Key Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClNO | [General Knowledge] |

| Molecular Weight | 187.67 g/mol | [General Knowledge] |

| Appearance | White to off-white solid/powder | [General Knowledge] |

| Melting Point | 142 °C | [1] |

| Solubility | Soluble in water, methanol, and DMSO. | [General Knowledge] |

Storage and Handling: 2-(Benzyloxy)ethanamine hydrochloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as an irritant and harmful if swallowed, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Application: Nucleophilic Substitution for Heterocycle Synthesis

A primary application of 2-(Benzyloxy)ethanamine is as a nucleophile in substitution reactions to construct more complex molecules, including heterocyclic systems of medicinal interest. The primary amine readily reacts with electrophilic centers. As it is supplied as a hydrochloride salt, the free amine must be liberated in situ using a suitable base.

Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for the in-situ generation of the free amine and subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of 2-(2-(Benzyloxy)ethylamino)-4-chloro-6-methyl-3-nitropyridine

This protocol is adapted from a patented procedure for the synthesis of ether-substituted imidazopyridines, which are of interest for their potential therapeutic effects.

Reaction Scheme:

Materials:

-

2-(Benzyloxy)ethanamine hydrochloride

-

2,4-dichloro-6-methyl-3-nitropyridine

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for workup and purification (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 2-(Benzyloxy)ethanamine hydrochloride (1.0 eq).

-

To this stirred suspension, add triethylamine (5.0 eq) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(benzyloxy)ethylamino)-4-chloro-6-methyl-3-nitropyridine.

| Reactant/Product | Molar Eq. | Notes |

| 2,4-dichloro-6-methyl-3-nitropyridine | 1.0 | Limiting reagent. |

| 2-(Benzyloxy)ethanamine hydrochloride | 1.0 | The nucleophile. |

| Triethylamine | 5.0 | Acts as a base to neutralize the HCl salt and the HCl generated during the reaction. |

| Anhydrous THF | - | Reaction solvent. |

| Product | - | Yield will vary depending on reaction scale and purification efficiency. |

Other Potential Synthetic Applications

The primary amine functionality of 2-(Benzyloxy)ethanamine allows for its participation in a variety of other important chemical transformations. While specific literature protocols for this exact substrate were not found in the initial search, the following sections outline general procedures that are highly applicable.

Amide Bond Formation

The amine can be readily acylated to form amides, which are prevalent in pharmaceuticals.

Caption: Logical flow for the synthesis of amides from 2-(Benzyloxy)ethanamine.

-

Dissolve 2-(Benzyloxy)ethanamine hydrochloride (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the mixture and stir for 10-15 minutes.

-

Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous workup, typically by diluting with an organic solvent and washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Sulfonamide Synthesis

Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug candidates.

-

Dissolve 2-(Benzyloxy)ethanamine hydrochloride (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.

-

Add a base, typically pyridine or triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired sulfonyl chloride (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and perform a standard extractive workup.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Reductive Amination

To form secondary amines, 2-(Benzyloxy)ethanamine can be reacted with aldehydes or ketones in the presence of a reducing agent.

-

Dissolve the aldehyde or ketone (1.0 eq) and 2-(Benzyloxy)ethanamine hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

-

Add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

-

Continue stirring at room temperature for 2-24 hours.

-

Quench the reaction carefully with water or a mild acid.

-

Perform an extractive workup and purify the product by column chromatography.

Conclusion

2-(Benzyloxy)ethanamine hydrochloride is a valuable and versatile building block for organic synthesis. The protocols and workflows provided herein offer a guide for its application in the synthesis of heterocycles, amides, sulfonamides, and secondary amines. The key consideration for its use is the in-situ liberation of the free amine from its stable hydrochloride salt using a suitable base to enable its nucleophilic reactivity. Careful selection of reaction conditions and purification methods will ensure successful synthetic outcomes in the development of novel chemical entities.

References

Application of 2-(Benzyloxy)ethanamine Hydrochloride in the Synthesis of a Key Pharmaceutical Intermediate for Lp-PLA2 Inhibitors

Introduction

2-(Benzyloxy)ethanamine hydrochloride is a versatile primary amine building block utilized in the synthesis of various pharmaceutical intermediates. Its structure incorporates a benzyloxyethyl moiety, which can be strategically employed in the construction of more complex molecules. A notable application of this compound is in the synthesis of a key intermediate for GSK2245279, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and other inflammatory conditions, making it a significant therapeutic target. This document provides detailed application notes and protocols for the use of 2-(benzyloxy)ethanamine hydrochloride in the synthesis of a crucial thiazolo[4,5-b]azepine intermediate.

Application in the Synthesis of an Lp-PLA2 Inhibitor Intermediate

2-(Benzyloxy)ethanamine hydrochloride serves as a critical reagent in the synthesis of (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid. This intermediate contains the core structure required for potent Lp-PLA2 inhibition. The synthesis involves a reductive amination reaction between 2-(benzyloxy)ethanamine and an aldehyde precursor.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid

This protocol details the reductive amination of (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid with 2-(benzyloxy)ethanamine.

Materials:

-

(S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid

-

2-(Benzyloxy)ethanamine hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M) is added 2-(benzyloxy)ethanamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to afford the title compound.

Data Presentation

| Intermediate | Starting Material | Reagent | Reducing Agent | Solvent | Yield (%) | Purity (%) |

| (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid | (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid | 2-(Benzyloxy)ethanamine hydrochloride | STAB | DCM | ~85 | >95 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the reductive amination.

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: Lp-PLA2 signaling in atherosclerosis.

Application Notes and Protocols: 2-(Benzyloxy)ethanamine Hydrochloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Benzyloxy)ethanamine hydrochloride is a versatile primary amine building block utilized in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its structure, featuring a flexible ethylamine chain coupled with a benzyl-protected hydroxyl group, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of 2-(Benzyloxy)ethanamine hydrochloride in the synthesis of potential therapeutic agents, with a particular focus on its application in the development of anti-HIV-1 compounds.

Application: Synthesis of Anti-HIV-1 Agents - Galactosyl Amphiphile Analogues

One of the notable applications of 2-(Benzyloxy)ethanamine hydrochloride is in the synthesis of galactosyl amphiphiles, which are analogues of the natural cell surface receptor galactosylceramide (GalCer). HIV-1 can utilize GalCer as an alternative receptor to infect CD4-negative cells.[1] The synthesized amphiphiles are designed to mimic GalCer and competitively bind to the HIV-1 envelope glycoprotein gp120, thereby inhibiting viral entry into host cells.[1]

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of action for these synthesized galactosyl amphiphiles is the disruption of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor GalCer. By presenting a galactose moiety on a flexible, lipophilic scaffold, these molecules can engage the V3 loop of gp120, a region critical for receptor binding.[2] This competitive binding prevents the virus from attaching to and entering CD4-negative cells that express GalCer, such as certain cells in the brain and colon.[2]

Quantitative Data

The following table summarizes the anti-HIV-1 activity of representative galactosyl amphiphiles synthesized using 2-(Benzyloxy)ethanamine as a precursor. The activity is expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit HIV-1 replication by 50%.

| Compound ID | Structure | IC50 (µM)[1] |

| I-GalSer[CO2Na][C14] | Single-chain galactosyl amphiphile with a carboxylate group and a C14 alkyl chain. | 10 - 50 |

| II-GalSer[C14][C7SO3Na] | Double-chain galactosyl amphiphile with a C14 and a C7-sulfonate alkyl chain. | 10 - 50 |

| II-GalSer[C2SO4Na][C14] | Double-chain galactosyl amphiphile with a C2-sulfate and a C14 alkyl chain. | 10 - 50 |

Experimental Protocols

General Workflow for Synthesis

The synthesis of galactosyl amphiphiles from 2-(Benzyloxy)ethanamine hydrochloride generally involves a multi-step process. The initial step is the N-acylation of the primary amine, followed by further modifications to introduce the galactose moiety and lipophilic chains.

Detailed Protocol: N-Acylation of 2-(Benzyloxy)ethanamine Hydrochloride

This protocol describes a general method for the N-acylation of 2-(Benzyloxy)ethanamine hydrochloride with a long-chain fatty acid chloride, a key step in the synthesis of single-chain amphiphiles.

Materials:

-

2-(Benzyloxy)ethanamine hydrochloride

-

Myristoyl chloride (or other long-chain fatty acid chloride)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Benzyloxy)ethanamine hydrochloride (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature. The excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of myristoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution over a period of 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion